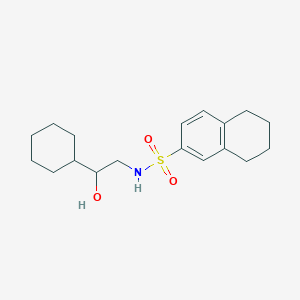

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly known as HET0016, is a chemical compound used in scientific research to inhibit the activity of a specific enzyme called 20-HETE synthase. This enzyme is involved in the production of a lipid molecule called 20-hydroxyeicosatetraenoic acid (20-HETE), which has been implicated in a variety of physiological and pathological processes.

Scientific Research Applications

Binding and Interaction Studies

A study employed N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe for indirect measurement of binding interactions, highlighting the method's capability for simple, sensitive, and rapid determination of binding mechanisms, which may extend to understanding interactions involving complex sulfonamide derivatives (H. Jun et al., 1971).

Synthesis and Antimicrobial Evaluation

New tetrahydronaphthalene-sulfonamide derivatives were synthesized, demonstrating potent antimicrobial activities against various bacterial strains. This research underscores the therapeutic potential of sulfonamide derivatives in developing new antimicrobial agents (Hanaa S. Mohamed et al., 2021).

Electrophilic Cyclization and Chemical Synthesis

Research focused on sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, yielding various products including sulfenyl-1,2-dihydronaphthalenes, showcases the chemical versatility and potential of sulfonamide derivatives in facilitating complex organic synthesis (Zhong Zhang et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamides derived from indanes and tetralines, including a tetrahydronaphthalene derivative, demonstrated inhibition of human carbonic anhydrase isozymes, illustrating their potential in designing inhibitors for therapeutic applications (Yusuf Akbaba et al., 2014).

Catalytic and Polymer Applications

A combined-acid system using zinc(ii) salt and p-toluene sulfonic acid (TsOH) showcased efficient catalysis in various cyclizations, including the synthesis of tetrahydronaphthalene derivatives, emphasizing the role of sulfonamides in catalytic processes and potential environmental applications (Ting-Hung Chou et al., 2019).

Photolysis and Environmental Remediation

Studies on the photolysis of sulfonamide bonds in metal complexes and the efficient removal of aromatic sulfonates from wastewater highlight the environmental and analytical chemistry applications of sulfonamide derivatives, offering insights into photoremediation strategies and pollution control (S. Aoki et al., 2009).

properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHAUKSXVHIDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)

![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)

![N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2690500.png)

![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)

![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)

![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)

![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)